

comparative studies on the effects of trehalose on different cell lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trehalose**
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Trehalose: A Comparative Analysis of its Effects on Diverse Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring disaccharide, has garnered significant attention in biomedical research for its multifaceted effects on cellular processes. Its ability to protect cells from various stresses, modulate autophagy, and influence apoptosis and proliferation pathways makes it a molecule of interest for therapeutic applications. This guide provides a comparative analysis of the effects of **trehalose** across different cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.

Comparative Effects of Trehalose on Different Cell Lines

The cellular response to **trehalose** can vary significantly depending on the cell type and the experimental context. The following table summarizes the key observed effects of **trehalose** on various cell lines, providing a comparative overview of its biological impact.

Cell Line	Primary Effect	Key Findings	Concentration Range	Reference
Murine Macrophages	Autophagy Induction	Triggers nuclear translocation of TFEB, a master regulator of autophagy and lysosomal biogenesis.	100 μM - 10 mM	[1]
HEK 293T (Human Embryonic Kidney)	Autophagy Induction	Induces TFEB nuclear translocation, similar to macrophages, suggesting a conserved mechanism.	100 μM	[1]
NIH 3T3 (Mouse Embryonic Fibroblast)	Autophagy Induction	Activates TFEB, leading to the upregulation of autophagy and lysosomal genes.	100 μM	[1]
NSC34 (Motor Neuron-like)	Autophagy Induction & Neuroprotection	Promotes autophagy via TFEB activation, aiding in the clearance of misfolded proteins.	Not Specified	[2][3]
Human Fibroblasts	Autophagy Induction & Antiviral Effect	Induces autophagy, which in turn inhibits Human Cytomegalovirus (HCMV) gene	Not Specified	[4]

		expression and replication.		
Aortic Artery Endothelial Cells	Autophagy Induction & Antiviral Effect	Similar to fibroblasts, trehalose-induced autophagy restricts HCMV infection.	Not Specified	[4]
Neural Cells (derived from hESCs)	Autophagy Induction & Neuroprotection	Induces autophagy, inhibits HCMV production, and partially blocks virus-induced reduction in neurite growth.	Not Specified	[4]
HeLa (Human Cervical Cancer)	Autophagy Induction	Potently induces de novo autophagosome formation.	Not Specified	[5]
C17.2 (Mouse Neural Stem Cells)	Autophagy Induction	Reverses high glucose-suppressed autophagy.	Not Specified	[5]
A375 & SK-Mel-28 (Melanoma)	Inhibition of Proliferation, Autophagy & Senescence Induction	Inhibits cell proliferation and enhances the cytotoxic effects of temozolomide and radiation. The mechanism differs between the two lines, with A375	Not Specified	[6]

		showing more autophagy and SK-Mel-28 showing more premature senescence.		
Bone Marrow Stromal Cells (BMSCs)	Anti-apoptosis & Autophagy Induction	Protects against hydrogen peroxide-induced apoptosis by activating autophagy.	3%	[7]
PC-12 (Pheochromocytoma)	Cytoprotection & Anti-apoptosis	Attenuates oxidative stress and H ₂ O ₂ -induced cell injury by upregulating HSP-27 and reducing caspase-3 expression.	12.5 - 50 mM	[8]
HaCaT (Human Keratinocytes)	Autophagy Induction	Induces autophagy through an mTOR-independent pathway.	Not Specified	[9]
A431 (Epidermal Cancer)	Autophagy Induction	Similar to keratinocytes, trehalose activates autophagy independently of	Not Specified	[9]

the mTOR
pathway.

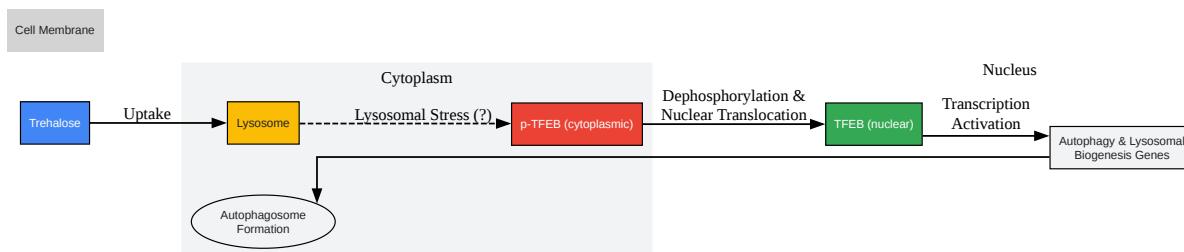
Key Signaling Pathways Affected by Trehalose

Trehalose primarily exerts its effects through the modulation of cellular stress response and degradation pathways. The most consistently reported mechanism is the induction of autophagy in an mTOR-independent manner.

mTOR-Independent Autophagy Induction

A primary mechanism of action for **trehalose** across multiple cell lines is the induction of autophagy, a cellular process for degrading and recycling cellular components.[5][10] Unlike many autophagy inducers that act by inhibiting the mTOR pathway, **trehalose** functions independently of this central metabolic regulator.[2][4][9] This mTOR-independent mechanism makes **trehalose** a valuable tool for studying autophagy without directly interfering with cellular metabolism controlled by mTOR.

The central player in **trehalose**-induced autophagy is often the Transcription Factor EB (TFEB).[1][2] **Trehalose** treatment leads to the dephosphorylation and subsequent nuclear translocation of TFEB.[2] Once in the nucleus, TFEB activates the expression of a wide range of genes involved in autophagy and lysosomal biogenesis.[1]

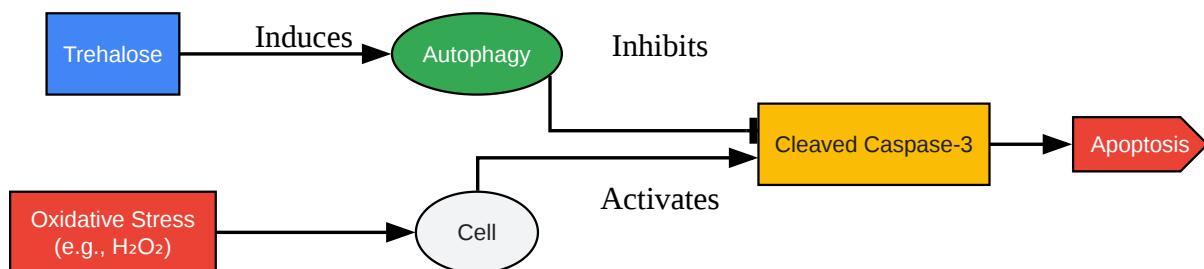


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Caption: mTOR-independent autophagy pathway induced by **trehalose**.

Inhibition of Apoptosis

In several cell models, particularly under stress conditions, **trehalose** has demonstrated anti-apoptotic effects.^{[7][11]} For instance, in bone marrow stromal cells subjected to oxidative stress, **trehalose** pretreatment increased cell survival by activating autophagy and decreasing the expression of cleaved caspase-3, a key executioner of apoptosis.^[7] Similarly, in PC-12 cells, **trehalose** protected against hydrogen peroxide-induced injury by reducing caspase-3 gene expression.^[8]

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Caption: **Trehalose**-mediated inhibition of apoptosis under oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the literature concerning the effects of **trehalose**.

Cell Culture and Trehalose Treatment

- Cell Seeding: Plate the desired cell line (e.g., HEK 293T, NIH 3T3, HaCaT) in appropriate culture dishes or plates at a density that allows for logarithmic growth during the experiment.
- Culture Conditions: Maintain cells in a standard incubator at 37°C with 5% CO₂ in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

- **Trehalose Preparation:** Prepare a sterile stock solution of **trehalose** (e.g., 1 M in sterile water or PBS). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 100 μ M, 1 mM, 10 mM, 100 mM).
- **Treatment:** When cells reach the desired confluence (typically 60-80%), replace the existing medium with the **trehalose**-containing medium. Include a vehicle control (medium without **trehalose**).
- **Incubation:** Incubate the cells for the specified duration of the experiment (e.g., 6, 12, 24, or 48 hours).

Western Blotting for Autophagy Markers (LC3-II and p62)

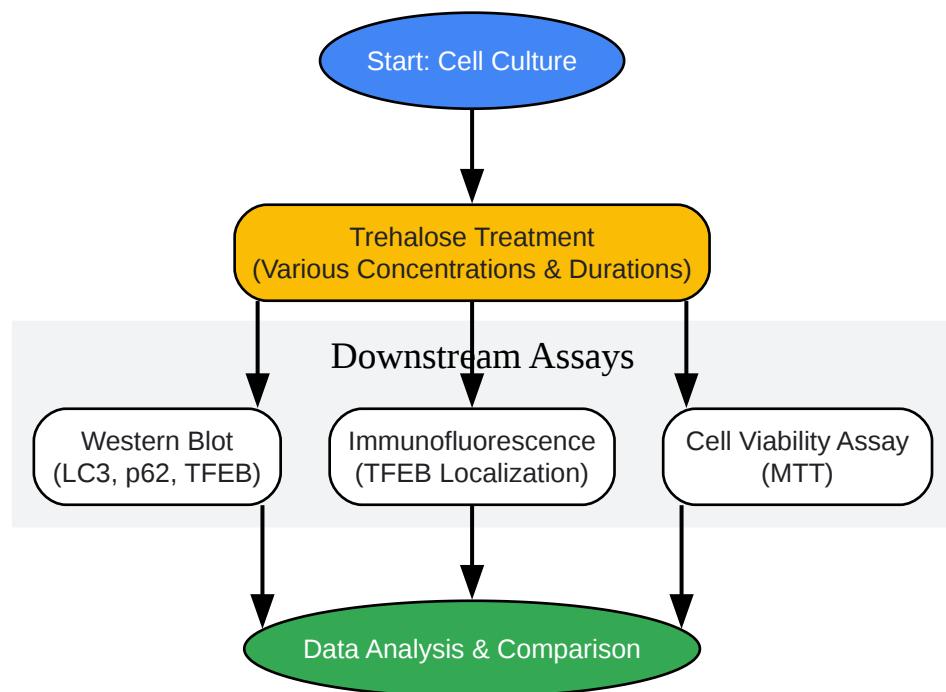
- **Cell Lysis:** After **trehalose** treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like GAPDH or β -actin.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities to determine the LC3-II/LC3-I ratio and the levels of p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Immunofluorescence for TFEB Nuclear Translocation

- Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a culture plate.
- **Trehalose Treatment:** Treat the cells with **trehalose** as described above.
- Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking and Antibody Staining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against TFEB overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
- Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Microscopy and Analysis: Visualize the cells using a fluorescence microscope. TFEB nuclear translocation is confirmed by the co-localization of the TFEB signal with the DAPI signal.

Cell Viability Assay (MTT Assay)

- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of **trehalose** for the desired time.
- MTT Reagent Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculation: Calculate the cell viability as a percentage of the control (untreated) cells.

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Caption: General experimental workflow for studying the effects of **trehalose**.

Conclusion

Trehalose exhibits a range of effects on different cell lines, with the most prominent being the induction of mTOR-independent autophagy. This property, along with its cytoprotective and anti-proliferative activities, underscores its potential as a therapeutic agent in various diseases, from neurodegenerative disorders to cancer. The provided data and protocols offer a foundation for researchers to further explore the mechanisms of **trehalose** action and its potential applications in drug development. Further head-to-head comparative studies with standardized methodologies will be invaluable in elucidating the cell-type-specific responses to this intriguing natural compound.

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- To cite this document: BenchChem. [comparative studies on the effects of trehalose on different cell lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683222#comparative-studies-on-the-effects-of-trehalose-on-different-cell-lines]

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